Kinase Hinge-Binder Scaffold vs. GPCR-Focused NK-3 Antagonist: Physicochemical Property Differentiation
The target compound possesses a distinct physicochemical profile optimized for kinase ATP-site engagement, in contrast to the NK-3 receptor antagonist fezolinetant. The dimethylamino-pyridazine system in the target compound provides a bidentate hinge-binding motif (pyridazine N-1 and N-2 as hydrogen bond acceptors) analogous to established kinase inhibitor scaffolds such as imidazo[1,2-b]pyridazines [1]. By comparison, fezolinetant's pyridinyl-piperazine scaffold is optimized for GPCR (NK-3) binding and achieves a Ki of 19.9–22.1 nM at NK-3 with >450-fold selectivity over NK-1/NK-2, but does not present a kinase-competent hinge-binding pharmacophore [2].
| Evidence Dimension | Pharmacophore class and target family bias |
|---|---|
| Target Compound Data | 6-(Dimethylamino)pyridazine hinge-binding motif; TPSA=71.4 Ų; XLogP3=1.2; 6 HBA, 0 HBD [1] |
| Comparator Or Baseline | Fezolinetant: pyridinyl-piperazine scaffold; Ki(NK-3)=19.9–22.1 nM; >450-fold NK-3 selective [2] |
| Quantified Difference | Distinct pharmacophore class: kinase hinge-binder vs. GPCR antagonist; no overlapping primary target profiles expected |
| Conditions | Computed physicochemical properties (XLogP3, TPSA, HBA/HBD counts from Kuujia product page) vs. published receptor binding affinities (Drug Central/PubChem fezolinetant entry) |
Why This Matters
For users building kinase screening cascades, the target compound's hinge-binding pharmacophore is mechanistically orthogonal to fezolinetant's GPCR-targeted scaffold, preventing redundant chemical matter in screening collections and enabling complementary target coverage.
- [1] Kuujia. CAS No. 2034447-21-5: Computed physicochemical properties (TPSA=71.4 Ų, XLogP3=1.2, 6 HBA, 0 HBD). Available at: https://www.kuujia.com/cas-2034447-21-5.html View Source
- [2] Drug Central / PubChem. Fezolinetant: NK-3 receptor antagonist with Ki=19.9–22.1 nM, >450-fold selectivity over NK1/NK2 receptors. Available at: https://pubchem.ncbi.nlm.nih.gov View Source
